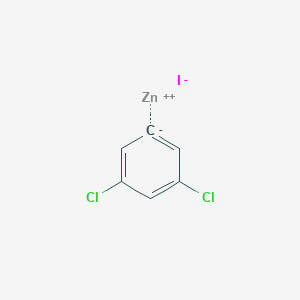
zinc;1,3-dichlorobenzene-5-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1,3-dichlorobenzene-5-ide;iodide is a complex chemical compound that combines zinc, 1,3-dichlorobenzene, and iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-dichlorobenzene-5-ide;iodide typically involves the reaction of zinc salts with 1,3-dichlorobenzene and iodide under controlled conditions. One common method is the Sandmeyer reaction, where 3-chloroaniline is converted to 1,3-dichlorobenzene, which is then reacted with zinc salts and iodide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of benzene to produce 1,3-dichlorobenzene, followed by its reaction with zinc salts and iodide. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Zinc;1,3-dichlorobenzene-5-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce chlorinated benzenes, while substitution reactions can yield a variety of substituted benzene derivatives .
Scientific Research Applications
Zinc;1,3-dichlorobenzene-5-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of zinc;1,3-dichlorobenzene-5-ide;iodide involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorobenzenes such as 1,2-dichlorobenzene and 1,4-dichlorobenzene. These compounds share structural similarities but differ in the position of chlorine atoms on the benzene ring .
Uniqueness
Zinc;1,3-dichlorobenzene-5-ide;iodide is unique due to the presence of zinc and iodide, which impart distinct chemical properties and reactivity compared to other dichlorobenzenes. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H3Cl2IZn |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
zinc;1,3-dichlorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
HIWLJUNTNGOHMX-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)
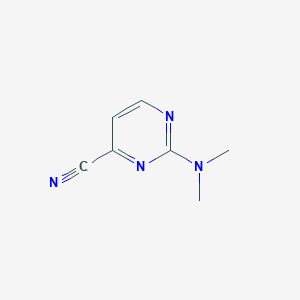
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
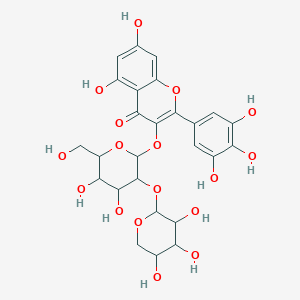

![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
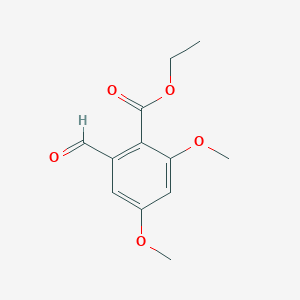
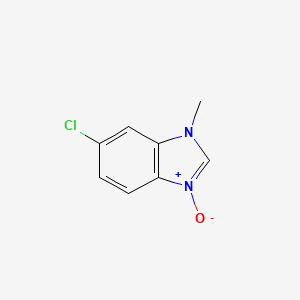
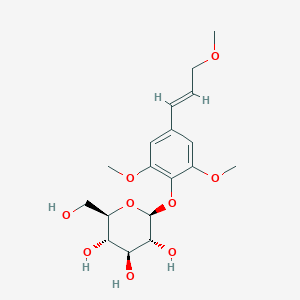
![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
